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Compound of Interest

3-(3-Chlorophenyl)-2-
Compound Name: o
hydroxypyridine
CAS No.: 143074-74-2
Cat. No.: B6319354
\ 7

An In-depth Technical Guide to 3-(3-
Chlorophenyl)-2-hydroxypyridine

Abstract: This technical guide offers a detailed examination of 3-(3-Chlorophenyl)-2-
hydroxypyridine, a heterocyclic compound with considerable potential in medicinal chemistry
and materials science. This document covers its chemical structure, physicochemical
properties, synthesis, and spectroscopic analysis. It also explores its prospective applications,
particularly in drug development, providing a valuable resource for researchers, scientists, and
professionals in the field.

Introduction and Significance

3-(3-Chlorophenyl)-2-hydroxypyridine belongs to the substituted 2-pyridone class of
heterocyclic compounds, which are of significant interest due to their wide-ranging biological
activities. The molecule's structure, featuring a 3-chlorophenyl group at the 3-position and a
hydroxyl group at the 2-position of the pyridine ring, confers specific electronic and steric
characteristics. These features are pivotal in its chemical reactivity and its potential for
interaction with biological targets. This unique arrangement of functional groups establishes it
as a valuable scaffold for designing novel therapeutic agents and advanced materials. A
thorough understanding of its fundamental properties is crucial for its effective application in
research and development endeavors.
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A key characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the
corresponding 2-pyridone form.[1][2] This equilibrium is sensitive to the solvent environment;
non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents like water and
alcohols shift the equilibrium towards the 2-pyridone tautomer.[3][4] The presence of water
molecules, in particular, can significantly reduce the energy barrier for tautomerization by
forming hydrogen-bonded complexes.[3][5] This tautomerism is a critical aspect of its
chemistry, influencing its reactivity and biological interactions.

Chemical Structure and Physicochemical Properties

A comprehensive understanding of a chemical entity begins with a thorough characterization of
its structure and physical properties.

Chemical Structure

The molecular structure of 3-(3-Chlorophenyl)-2-hydroxypyridine is depicted below. As
mentioned, it can exist in equilibrium with its 3-(3-chlorophenyl)-1H-pyridin-2-one tautomer.

Caption: Chemical structure of 3-(3-Chlorophenyl)-2-hydroxypyridine.

Physicochemical Data

The key physicochemical properties of 3-(3-Chlorophenyl)-2-hydroxypyridine are
summarized in the following table. This information is essential for designing experiments,
including the selection of appropriate solvents and for computational modeling.
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Property Value

Molecular Formula C11HsCINO

Molecular Weight 205.64 g/mol

Appearance Expected to be a white to off-white solid
Melting Point Not available

Boiling Point Not available

Solubilit Expected to be soluble in DMSO, DMF, and hot
olubili
Y alcohols; sparingly soluble in water

Estimated to be around 9-10 for the hydroxyl
group

pKa

Synthesis and Characterization

The synthesis of 3-(3-Chlorophenyl)-2-hydroxypyridine can be accomplished via several
synthetic routes, with the Suzuki-Miyaura coupling reaction being a prominent and efficient
method.[6][7]

Synthesis Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon
bond between an organoboron compound and an organohalide, catalyzed by a palladium
complex.[6][7]

Suzuki-Miyaura Coupling
(Pd Catalyst, Base, Solvent)

—»uneuus Workup & Extvan\or)—b[cmumn c )—» Gr(sr ] Final Product
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Caption: General workflow for the synthesis of 3-(3-Chlorophenyl)-2-hydroxypyridine.

Detailed Experimental Protocol
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Materials:

e 3-Bromo-2-hydroxypyridine

e 3-Chlorophenylboronic acid

o Palladium(ll) acetate (Pd(OAC)2)

» Triphenylphosphine (PPhs) or other suitable phosphine ligand
o Potassium carbonate (K2CQOs) or another suitable base
» Dioxane/water or Toluene/ethanol/water solvent mixture
o Ethyl acetate

 Brine (saturated NaCl solution)

¢ Anhydrous sodium sulfate (Naz2S0a)

« Silica gel for column chromatography

o Hexanes and ethyl acetate for elution

Procedure:

e Reaction Setup: To a reaction vessel, add 3-bromo-2-hydroxypyridine (1.0 equivalent), 3-
chlorophenylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

e Solvent and Catalyst Addition: Add the solvent mixture and degas the solution by bubbling
with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Subsequently, add the palladium
catalyst and ligand.

» Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction's progress
using thin-layer chromatography (TLC).

o Workup: After completion, cool the reaction to room temperature. Add water and extract the
product into an organic solvent such as ethyl acetate.
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e Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous
sodium sulfate, filter, and concentrate the solvent under reduced pressure.

« Purification: Purify the crude product using flash column chromatography on silica gel with a
suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

o Characterization: Confirm the identity and purity of the final product by *H NMR, 13C NMR,
and mass spectrometry.

Spectroscopic Characterization

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on
both the pyridine and the chlorophenyl rings. The chemical shifts and coupling constants will
be characteristic of the substitution pattern. A broad signal corresponding to the hydroxyl
proton is also anticipated.

e 13C NMR: The carbon NMR spectrum will display signals for the 11 unique carbon atoms in
the molecule.

e Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding
to the mass of the compound, along with a characteristic isotopic pattern due to the
presence of a chlorine atom.

Potential Applications in Drug Development

The 2-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in
numerous compounds with diverse biological activities.[8]

Kinase Inhibition

The 2-pyridone tautomer can act as a bioisostere for the hinge-binding region of ATP in protein
kinases. The nitrogen and exocyclic oxygen can form crucial hydrogen bonds with the kinase
hinge region. The 3-chlorophenyl substituent can extend into a hydrophobic pocket, and its
modification can be explored to enhance potency and selectivity for specific kinases.

Other Potential Therapeutic Areas
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Derivatives of 2-hydroxypyridine have been investigated for a variety of therapeutic
applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[9][10] The
unique substitution pattern of 3-(3-Chlorophenyl)-2-hydroxypyridine makes it a promising
candidate for screening in various biological assays to uncover new therapeutic leads. For
instance, related hydroxypyridinone structures have been explored as histone deacetylase

(HDAC) inhibitors.[9]
(Kinase Inhibitior) (HDACInhibition) (AntimicrobialActivityj

Anti-inflammatory Activity)

Drug Development Scaffold
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Caption: Potential therapeutic applications of 3-(3-Chlorophenyl)-2-hydroxypyridine.

Conclusion

3-(3-Chlorophenyl)-2-hydroxypyridine is a synthetically accessible heterocyclic compound
with significant potential in medicinal chemistry and materials science. Its structural features,
particularly the 2-hydroxypyridine core and the 3-chlorophenyl substituent, make it an attractive
scaffold for the development of novel bioactive molecules. The synthetic methodologies and
characterization data outlined in this guide provide a solid foundation for researchers to explore
the full potential of this promising compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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